
N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with additional functional groups attached at various positions. These could include a fluorophenyl group, a dioxo group, and a pentyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dioxo group might be susceptible to reduction reactions, while the fluorophenyl group might undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Novel Antibacterial Compounds
Fluoroquinolones and quinolones, closely related to the chemical structure , have been extensively studied for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications involving fluorine and other substituents enhance their antibacterial efficacy, as evidenced in the synthesis of various derivatives with significantly improved activity against clinical isolates, including resistant strains like methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003).
Antimicrobial and Antifungal Studies
Derivatives of fluoroquinolone-based compounds, including those with modifications similar to N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, have demonstrated broad-spectrum antimicrobial and antifungal activities. Such compounds have been synthesized and evaluated for their effectiveness against a variety of pathogens, showing potential as leads for the development of new antimicrobial agents (Patel & Patel, 2010).
Photophysical Studies and Drug Efflux Transporters
Research on fluoroquinolones and similar compounds has also extended into the study of their photophysical properties and their interactions with drug efflux transporters. These studies are crucial for understanding the mechanisms of drug resistance and for designing molecules that can effectively bypass efflux-mediated drug resistance, making them valuable in the development of diagnostic and therapeutic agents targeting specific cellular mechanisms (Cuquerella et al., 2004).
Antitumor Activity
Compounds structurally related to this compound have shown promise in inhibiting the proliferation of cancer cell lines. Their synthesis and structural elucidation pave the way for further exploration of their therapeutic potential in oncology (Hao et al., 2017).
Anti-inflammatory and Immunomodulatory Activities
Modifications at specific groups in fluoroquinolone derivatives have been shown to result in compounds with notable anti-inflammatory and immunomodulatory activities, alongside retaining their antimicrobial efficacy. Such research indicates the potential of these compounds in treating conditions involving inflammation and immune response dysregulation (Sultana et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-fluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKBQPACQCSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
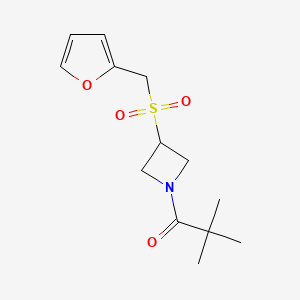
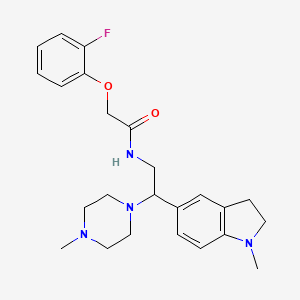
![Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2838187.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)
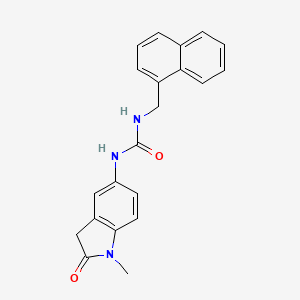
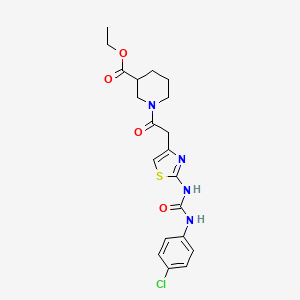
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)
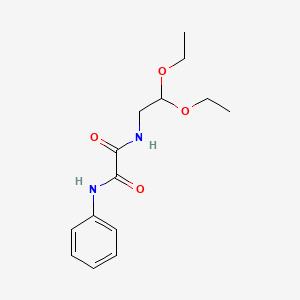
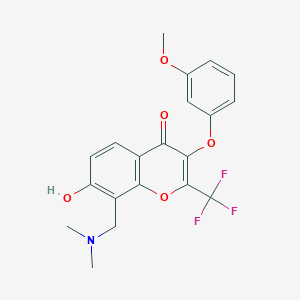

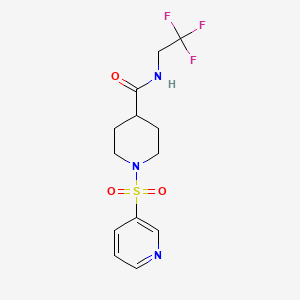
![2-(benzylsulfanyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2838204.png)
![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)
